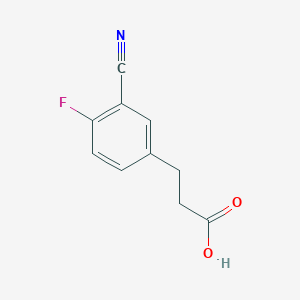

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine

Overview

Description

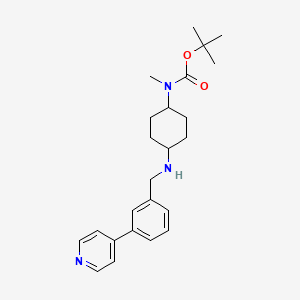

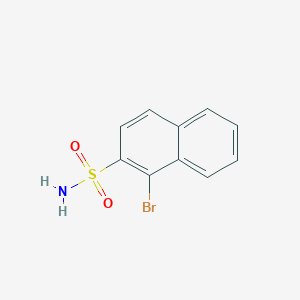

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine (NADFDA) is a synthetic compound that has been used in a variety of scientific research applications. NADFDA has been used as a substrate in enzyme assays, as well as a fluorescent label in protein and nucleic acid studies. It has also been used as a fluorescent probe for the detection of small molecules in cell cultures and as a fluorescent label for imaging and tracking of cells.

Scientific Research Applications

Spectroscopy and Structural Analysis

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine and its derivatives are part of a broader group of molecules frequently studied using various spectroscopy techniques. The compounds, including amino acids and their N-acetyl derivatives, are used in vibrational absorption, vibrational circular dichroism, Raman scattering, and other spectroscopic methods to study protein and DNA structure, hydration, and ligand binding. These techniques, combined with theoretical and experimental approaches, aim to interpret the measured vibrational spectra to understand the structure, function, and electronic properties of these molecules in different environments, enhancing biophysical and environmental assays (Jalkanen et al., 2006).

Enzymatic Hydrolysis and Synthesis

Research has explored the enzymatic hydrolysis of N-acetyl amino acid derivatives. For instance, derivatives like methyl 3,3-difluorophenyl alanate have been enzymatically resolved into mixtures of corresponding 3,3-difluoro amino acids or N-acetylamino acids and their esters. This process is significant in the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives, offering insights into optical purity and enantiomeric excess, important factors in pharmaceutical synthesis (Ayi et al., 1995).

Osmoregulation in Archaea

This compound-related compounds like Nε-acetyl-β-lysine play a role in the osmoregulation of certain archaea, like Methanosarcina mazei Gö1. The research indicates these compounds can be substituted by glutamate and alanine, adjusting the intracellular concentration according to salinity, showcasing their role in the adaptation of organisms to different environmental conditions (Saum et al., 2009).

Immune Response Modulation

Compounds structurally similar to this compound, like N-Acetylmuramyl-L-alanyl-D-isoglutamine, have been shown to modulate the immune response in mice. Chemical modifications of such compounds can either enhance or inhibit the immune response, indicating their potential in developing adjuvants or immunomodulatory drugs (Chedid et al., 1976).

Corrosion Inhibition

Amino acids, including alanine derivatives, have been studied for their corrosion inhibition properties. These studies involve quantum chemical calculations and molecular dynamic simulations to understand the interaction of amino acids with metal surfaces, which is crucial in preventing corrosion in various industrial applications (Kaya et al., 2016).

properties

IUPAC Name |

(2R)-2-acetamido-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-8(12)3-2-4-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVRNHLRLBIHRI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650616 | |

| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266360-56-9 | |

| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)

![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)

![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)